2'-Iodo-2-phenylacetophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

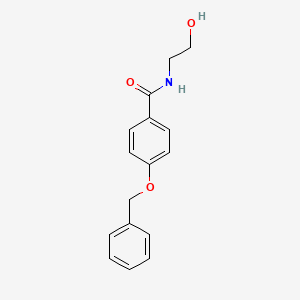

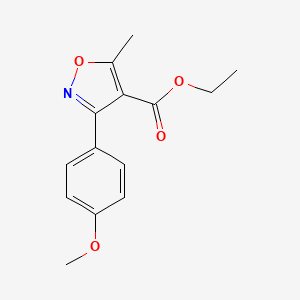

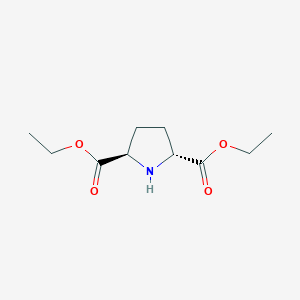

“2’-Iodo-2-phenylacetophenone” is an organic compound that likely contains an iodine atom attached to a phenyl group, and a phenylacetophenone moiety . Phenylacetophenones are a class of compounds that have been used in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for “2’-Iodo-2-phenylacetophenone” are not available, acetophenones can generally be synthesized through Friedel-Crafts acylation, a common method for introducing an acyl group into an aromatic compound . The iodination of the phenyl group could potentially be achieved through electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of “2’-Iodo-2-phenylacetophenone” would likely consist of a phenyl ring with an iodine atom attached (2-iodophenyl), and a phenylacetophenone moiety . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis

Acetophenones, including those with halogen substitutions, are known to participate in a variety of chemical reactions. They can undergo α-functionalization, a process that involves the modification of the carbon atom adjacent to the carbonyl group . This process can involve various strategies, including Kornblum oxidation and C–H functionalization .Physical And Chemical Properties Analysis

The physical and chemical properties of “2’-Iodo-2-phenylacetophenone” would depend on its exact molecular structure. Generally, acetophenones are characterized by their aromaticity, the presence of a carbonyl group, and in this case, an iodine atom .Aplicaciones Científicas De Investigación

Chemical Synthesis

2’-Iodo-2-phenylacetophenone is used in chemical synthesis . It has a molecular weight of 322.15 and its IUPAC name is 1-(2-iodophenyl)-2-phenylethanone . It’s a key component in various chemical reactions due to its unique structure and properties .

Kornblum Oxidation

This compound plays a significant role in Kornblum oxidation . In this reaction, iodine and dimethylsulfoxide are used, and the reaction proceeds through the formation of arylglyoxal as the key intermediate .

C–H Functionalization

2’-Iodo-2-phenylacetophenone is also involved in C–H functionalization . This reaction requires a metal or metal-free catalyst and generates a radical intermediate in most cases .

Synthesis of Natural Products and Pharmaceuticals

The α-functionalization of acetophenones, including 2’-Iodo-2-phenylacetophenone, is crucial because of their enormous range of applications in the synthesis of various natural products and pharmaceuticals .

Synthesis of Heterocyclic Compounds

Acetophenone, which includes 2’-Iodo-2-phenylacetophenone, is one of the most useful precursors in organic reactions due to its applications in the synthesis of many heterocyclic compounds .

Multi-component Reactions

2’-Iodo-2-phenylacetophenone is used in many multi-component reactions . These reactions are a type of chemical synthesis combining three or more reactants to form a product .

Synthesis of Diketones

Various diketones, which are important precursors in many synthetic reactions, can also be synthesized from acetophenones like 2’-Iodo-2-phenylacetophenone .

Photoinitiators of Polymerization

There is ongoing research into photoinitiators that can operate under visible light and low light intensity . While it’s not explicitly mentioned, 2’-Iodo-2-phenylacetophenone, with its unique properties, could potentially be used in this field .

Direcciones Futuras

The future directions for the study of “2’-Iodo-2-phenylacetophenone” could involve further exploration of its synthesis, its potential uses in chemical reactions, and its physical and chemical properties. Additionally, any potential biological activity could be of interest for pharmaceutical research .

Propiedades

IUPAC Name |

1-(2-iodophenyl)-2-phenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPSGRKMOFIPPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452788 |

Source

|

| Record name | 2'-IODO-2-PHENYLACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Iodo-2-phenylacetophenone | |

CAS RN |

430429-42-8 |

Source

|

| Record name | 2'-IODO-2-PHENYLACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1311924.png)